(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide
Description
(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is a bicyclic organic compound characterized by a 3-azabicyclo[3.1.1]heptane core, a hydroxy group at the 6-position, and an (Z)-configured acetimidamide side chain. The bicyclo[3.1.1]heptane system is a fused ring structure with bridgehead nitrogen, conferring rigidity and stereochemical complexity.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanimidamide |
InChI |
InChI=1S/C8H15N3O2/c9-7(10-13)4-11-2-5-1-6(3-11)8(5)12/h5-6,8,12-13H,1-4H2,(H2,9,10) |
InChI Key |
CVISGXOHAHHEGN-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2CN(CC1C2O)C/C(=N/O)/N |
Canonical SMILES |
C1C2CN(CC1C2O)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
The bicyclic amine core is synthesized via intramolecular cyclization strategies starting from cyclobutane derivatives. A key reported method involves:
- Diastereoselective Strecker Reaction : Starting from 3-oxocyclobutanecarboxylate, a Strecker reaction introduces the amino functionality and cyanide, forming an aminonitrile intermediate.
- Intramolecular Imide Formation : The aminonitrile undergoes cyclization to form the bicyclic 3-azabicyclo[3.1.1]heptane skeleton.
- Hydrolysis and Functionalization : Subsequent hydrolysis and functional group manipulations yield 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediates.
This approach has been demonstrated to be efficient for multigram scale synthesis, providing access to various substituted bicyclic amines useful in medicinal chemistry.
Formation of the (Z)-N'-Hydroxyacetimidamide Side Chain
The acetimidamide moiety bearing the N'-hydroxy group is introduced via amidine chemistry:
- Acetimidamide Formation : The bicyclic amine bearing the hydroxy substituent is reacted with suitable formamidine or amidine precursors to form the acetimidamide linkage.
- Hydroxylation of the Amidine Nitrogen : The N'-hydroxy group is introduced by oxidation or direct reaction with hydroxylamine derivatives under controlled conditions to achieve the (Z)-configuration.
- The (Z)-configuration is favored due to steric and electronic factors during the formation of the C=N bond in the acetimidamide.
Summary of Preparation Steps
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3-oxocyclobutanecarboxylate | Strecker reaction (NH3, HCN or equivalents) | Aminonitrile intermediate | Diastereoselective, introduces amino group |
| 2 | Aminonitrile intermediate | Intramolecular cyclization | 3-azabicyclo[3.1.1]heptane core | Formation of bicyclic amine scaffold |
| 3 | Bicyclic amine core | Selective hydroxylation | 3-azabicyclo[3.1.1]heptan-6-ol | Introduction of 6-hydroxy substituent |
| 4 | 3-azabicyclo[3.1.1]heptan-6-ol | Reaction with amidine precursor + hydroxylamine | (Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide | Formation of acetimidamide side chain |
Research Findings and Characterization
- The synthetic intermediates and final compound have been characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography where applicable.
- Diastereoselectivity and stereochemical outcomes are confirmed by NMR coupling constants and NOE experiments.
- The multigram synthesis approach allows for scalability and application in medicinal chemistry, including analogs of anticancer agents and PROTACs.
Data Table: Key Properties of Intermediates and Final Compound
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
The compound’s potential biological activity is of interest for developing new pharmaceuticals. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug design and development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structural similarity to biologically active molecules suggests it could be used to develop new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is used in the synthesis of various chemicals and materials. Its unique properties make it a valuable component in the production of high-performance materials and specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
The Pharmacopeial Forum report highlights three β-lactam antibiotics with bicyclic frameworks:
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : Features a penam (4-thia-1-azabicyclo[3.2.0]heptane) core with a pivalamido group and carboxylic acid. The sulfur atom in the bicyclo system distinguishes it from the target compound’s oxygen-free structure .
- (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Contains extended peptidic side chains, enhancing β-lactamase resistance. The bicyclo[3.2.0] system differs from the target’s [3.1.1] ring, impacting steric accessibility .
- (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: A third-generation cephalosporin analog with a thiazolidine-carboxylic acid group. Its larger substituents and sulfur-containing bicyclo system contrast with the target compound’s compact hydroxyazabicyclo core .
Key Differences :
- Ring System : The target compound’s bicyclo[3.1.1]heptane lacks sulfur and has a smaller fused-ring geometry compared to the penam-based [3.2.0] systems.
- Functional Groups : The target’s hydroxy and N'-hydroxyacetimidamide groups differ from the β-lactam and carboxylic acid moieties in the Pharmacopeial compounds.
Spirocyclic Analog from Life Chemicals (2023)
(Z)-N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide (Life Chemicals, 2023) shares the (Z)-N'-hydroxyacetimidamide side chain but replaces the bicyclo[3.1.1]heptane with a 1-oxa-8-azaspiro[5.5]undecane core. This spirocyclic system introduces a larger, oxygen-containing macrocycle, altering solubility and conformational flexibility. Pricing data (e.g., $401.0/g for 1g) suggests high commercial value, likely due to synthetic complexity .
Key Differences :
- Core Architecture : Spiro[5.5]undecane vs. bicyclo[3.1.1]heptane.
- Oxygen Content : The Life Chemicals compound includes an ether oxygen, absent in the target.
Functional Group Analysis
Research Implications
Its structural divergence from β-lactams (antibiotics) and spirocyclic analogs (broader drug discovery) highlights its niche in targeting specific biochemical pathways.
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Steps | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclization-Reduction | 4 | NaBH₄ | 65 | 95 | |
| Hydrogenation | 3 | Pd/C | 75 | 98 |
(Basic) What analytical techniques validate the structural integrity and stereochemistry of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for hydroxy (δ 4.5–5.0 ppm) and azabicyclo protons (δ 3.0–3.5 ppm) confirm substituent positions .
- ¹³C NMR : Assigns carbons in the bicyclic framework (e.g., quaternary carbons at δ 70–80 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular weight (theoretical: 185.22 g/mol) and detects fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry (Z-configuration) .
- HPLC : Assesses purity (>95%) using UV detection (λ = 254 nm) .
(Advanced) How can researchers resolve discrepancies in reported biological activities across studies?
Answer:
Discrepancies arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers).
- Compound purity : Impurities (>5%) may skew results; validate via HPLC and NMR .
- Stereochemical sensitivity : (Z)-isomer specificity can alter target binding; confirm configuration via chiral chromatography or X-ray .
Q. Methodological Solutions :
- Standardize bioassays (e.g., IC₅₀ determinations under identical conditions).
- Use high-purity samples (e.g., recrystallized or chromatographically purified).
- Conduct comparative studies with enantiomerically pure analogs .
(Advanced) What catalytic systems enhance key synthetic steps, and how do they impact reaction kinetics?
Answer:
- Hydrogenation : Pd/C catalysts reduce reaction time (e.g., from 24h to 6h) and improve yield by 20% in nitrile-to-amine conversions .
- Organocatalysts : Proline derivatives accelerate asymmetric cyclization steps, achieving enantiomeric excess (ee) >90% .
- Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediates (e.g., oxime formation) and optimize conditions .
Q. Table 2: Catalyst Efficiency
| Catalyst | Reaction Step | Yield Improvement | Reference |
|---|---|---|---|
| Pd/C | Nitrile hydrogenation | +20% | |
| L-Proline | Asymmetric cyclization | ee >90% |
(Basic) What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (boiling point: ~425°C) .
- Storage : 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .
- Waste Disposal : Collect in sealed containers for incineration; avoid aqueous discharge .
(Advanced) How does the stereochemistry (Z-configuration) influence biological target interactions?
Answer:
The Z-configuration enables:
- Spatial Complementarity : Optimal binding to enzyme active sites (e.g., hydroxamate-containing metalloproteases) .
- Hydrogen Bonding : Hydroxy and acetimidamide groups form H-bonds with residues like Asp or Glu in target proteins .
Q. Case Study :
- MMP Inhibition : (Z)-isomers show 10x higher inhibition of matrix metalloproteinases (MMP-3) than (E)-isomers due to precise active-site alignment .
(Advanced) What strategies mitigate side reactions during functional group modifications (e.g., hydroxylation)?
Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxy groups during nitrile reduction .
- Low-Temperature Conditions : Perform oxidations at –20°C to prevent over-oxidation to ketones .
- Selective Reagents : Employ TEMPO/NaClO for controlled hydroxylation without ring-opening .
Q. Table 3: Side Reaction Mitigation
| Side Reaction | Mitigation Strategy | Outcome |
|---|---|---|
| Over-oxidation | TEMPO/NaClO at –20°C | >90% yield of alcohol |
| Epimerization | Chiral auxiliaries | ee retention >95% |
(Basic) What physicochemical properties are critical for solubility and formulation studies?
Answer:
Q. Table 4: Key Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 185.22 g/mol | |
| Boiling Point | 425.1±53.0°C | |
| LogP | –0.3 |
(Advanced) How do structural analogs (e.g., spirocyclic derivatives) compare in target selectivity?
Answer:
- Spirocyclic Analogs : Exhibit broader target promiscuity due to conformational flexibility .
- Azabicyclo Core : Enhances rigidity, improving selectivity for enzymes with deep binding pockets (e.g., proteases) .
Q. Example :
- N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide : 50% lower MMP-3 affinity but higher solubility than the azabicyclo analog .
(Advanced) What computational methods predict the compound’s interaction with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
